

Ketanserin vs. Placebo: A Comparative Analysis in Double-Blind Wound Healing Clinical Trials

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Compound of Interest

Compound Name: *Sufrexal*

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This guide provides an objective comparison of ketanserin and placebo in the context of double-blind clinical trials focused on wound healing. The information presented is based on published experimental data to aid in research and development decisions.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from various double-blind and single-blind, placebo-controlled clinical trials investigating the efficacy of topical ketanserin in wound healing.

Table 1: Healing of Surgical Wounds

Parameter	Ketanserin Group	Placebo Group	Study Details
Mean Healing Rate	-0.6 mm/day	-0.58 mm/day	40 patients with head and neck surgical wounds, 2% ketanserin gel vs. placebo gel, double-blind.[1]
Mean Healing Time	36 days	37 days	40 patients with head and neck surgical wounds, 2% ketanserin gel vs. placebo gel, double-blind.[1]
Wound Contraction Contribution	~53%	~53%	Subset of 11 patients from the above study. [1]

Table 2: Healing of Diabetic Foot Ulcers

Parameter	Ketanserin Group	Placebo Group	Study Details
Average Percent Reduction in Ulcer Area (12 weeks)	87%	63% (p < 0.001)	140 NIDDM patients with Wagner 2 and 3 foot ulcers, topical ketanserin vs. normal saline (placebo), randomized single-blind trial. [2]
Average Daily Reduction in Ulcer Area	4.5 mm ² /day	2.88 mm ² /day (p < 0.01)	140 NIDDM patients with Wagner 2 and 3 foot ulcers, topical ketanserin vs. normal saline (placebo), randomized single-blind trial. [2]

Table 3: Healing of Skin Ulcers (Decubitus, Venous, and Ischemic)

Parameter	Ketanserin Group	Placebo Group	Study Details
Initial Velocity of Wound Closure	150% greater than placebo	Baseline	72 patients with decubitus, venous, and ischemic skin ulcers, 2% ketanserin ointment vs. placebo, randomized double-blind clinical trial. [3]
Granulation Tissue Formation and Epithelialization	Significantly better than placebo	Baseline	72 patients with decubitus, venous, and ischemic skin ulcers, 2% ketanserin ointment vs. placebo, randomized double-blind clinical trial. [3]

Table 4: Healing of Venous Ulcers

Parameter	Ketanserin Group	Placebo Group	Study Details
Evolution of Granulation Tissue	Significantly better than placebo (p < 0.05)	Baseline	23 patients with venous ulcers, 2% ketanserin ointment vs. placebo, double-blind study. [4]
Investigator's Evaluation of Response	10 out of 11 patients showed a response	5 out of 10 patients showed a response	23 patients with venous ulcers, 2% ketanserin ointment vs. placebo, double-blind study. [4]

Experimental Protocols

Study 1: Healing of Fresh Surgical Wounds

- Objective: To investigate the effect of topical 2% ketanserin gel on the healing of surgical wounds on the head and neck.
- Study Design: A double-blind, placebo-controlled, randomized trial.
- Participants: 40 patients with head and neck lesions requiring surgical excision.
- Intervention: Patients were randomly assigned to apply either 2% ketanserin gel or a placebo gel to their wounds.
- Methodology: Wounds were left to heal by second intention. Wound area was measured weekly by tracing the wound outline. In a subset of patients, wound contraction was assessed by measuring the change in the area delineated by tattoo marks at the wound margin.
- Primary Outcome Measures: Healing rate (change in the square root of the wound area over time) and mean healing time.

Study 2: Healing of Diabetic Foot Ulcers

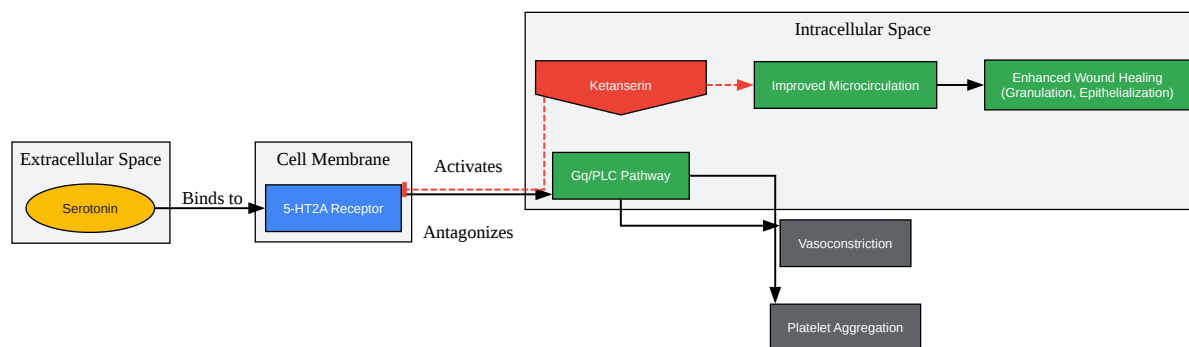
- Objective: To determine the efficacy of topically applied ketanserin for accelerating the healing of diabetic foot ulcers.
- Study Design: A randomized, single-blind trial.
- Participants: 140 patients with non-insulin-dependent diabetes mellitus (NIDDM) and foot ulcers (Wagner grade 2 and 3).
- Intervention: Patients were randomized to receive either topical ketanserin or normal saline (placebo). All patients also received standard wound care, including surgical debridement of necrotic tissue.
- Methodology: The ulcer area was measured at baseline and at weeks 4, 8, and 12.
- Primary Outcome Measures: The percentage reduction in ulcer area at 12 weeks and the average daily reduction in ulcer area.

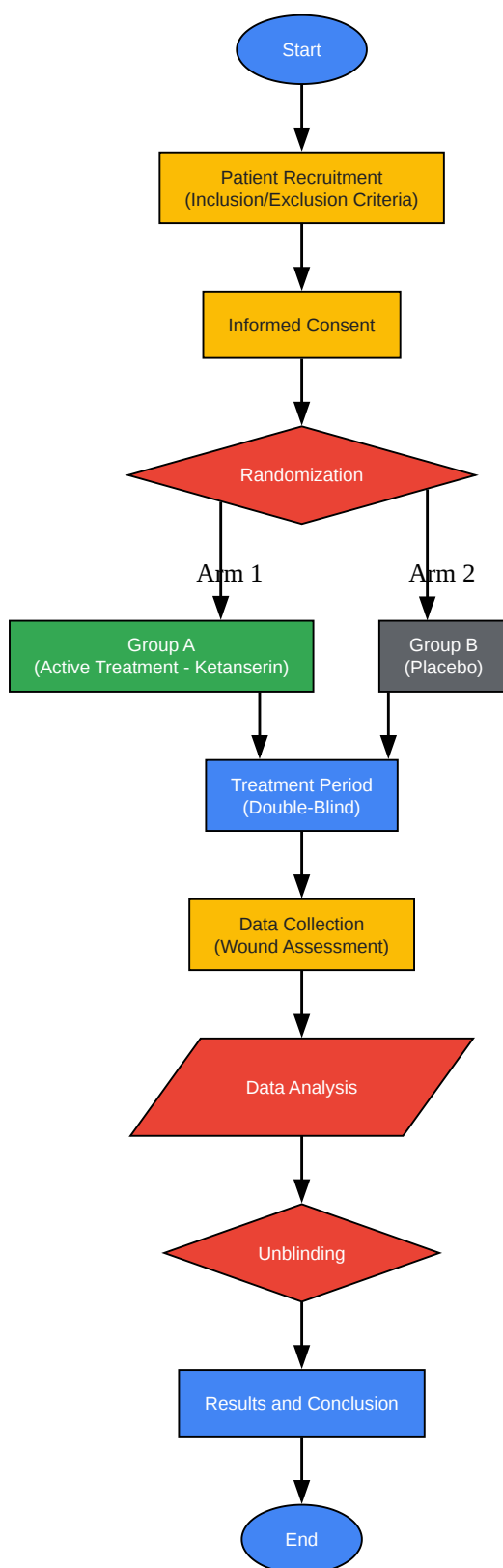
Study 3: Healing of Skin Ulcers (Decubitus, Venous, and Ischemic)

- Objective: To evaluate the effect of a 2% ketanserin ointment on the healing of decubitus, venous, and ischemic skin ulcers.
- Study Design: A randomized, double-blind, multicenter clinical trial.
- Participants: 72 patients with skin ulcers of various etiologies.
- Intervention: Patients were treated with either a 2% ketanserin ointment or a placebo ointment.
- Methodology: The primary evaluation was based on the formation of granulation tissue and epithelialization. The initial velocity of wound closure was also assessed.
- Primary Outcome Measures: Significant differences in granulation tissue formation, epithelialization, and the initial velocity of wound closure between the two groups.

Visualizations

Signaling Pathway of Ketanserin in Wound Healing





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